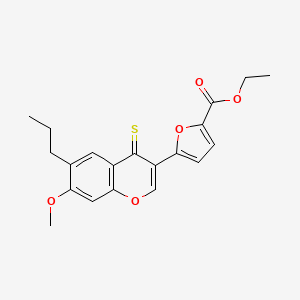
Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a furan ring, a chromen ring, and various functional groups such as methoxy, propyl, and thioxo groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group can be introduced via a thiolation reaction, where sulfur-containing reagents such as thiourea or Lawesson’s reagent are used.
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-dicarbonyl compounds under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyl or nitro groups.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are replaced by other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents. Its unique structure may impart specific biological activities, making it a potential candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers, dyes, and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(7-methoxy-6-propyl-4-oxo-4H-chromen-3-yl)furan-2-carboxylate: This compound differs by the presence of an oxo group instead of a thioxo group, which may result in different chemical and biological properties.
Ethyl 5-(7-methoxy-6-propyl-4-hydroxy-4H-chromen-3-yl)furan-2-carboxylate: This compound has a hydroxy group instead of a thioxo group, which may affect its reactivity and interactions with biological targets.
Ethyl 5-(7-methoxy-6-propyl-4-amino-4H-chromen-3-yl)furan-2-carboxylate: The presence of an amino group instead of a thioxo group may impart different biological activities and potential therapeutic applications.
These comparisons highlight the uniqueness of this compound and its potential for various scientific research applications.
Properties
Molecular Formula |
C20H20O5S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 5-(7-methoxy-6-propyl-4-sulfanylidenechromen-3-yl)furan-2-carboxylate |
InChI |
InChI=1S/C20H20O5S/c1-4-6-12-9-13-18(10-17(12)22-3)24-11-14(19(13)26)15-7-8-16(25-15)20(21)23-5-2/h7-11H,4-6H2,1-3H3 |
InChI Key |
MUAQDGNFUYAHRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC)OC=C(C2=S)C3=CC=C(O3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















